3-(2,2-Difluoroethyl)cyclobutan-1-ol
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Overview
Description
3-(2,2-Difluoroethyl)cyclobutan-1-ol is a chemical compound with the molecular formula C6H10F2O and a molecular weight of 136.1 g/mol. It is a mixture of diastereomers and has recently gained interest in various fields of research and industry. This compound features a cyclobutane ring substituted with a 2,2-difluoroethyl group and a hydroxyl group, making it a unique and versatile molecule.
Preparation Methods
The primary method for synthesizing cyclobutane-containing compounds, including 3-(2,2-Difluoroethyl)cyclobutan-1-ol, is the [2 + 2] cycloaddition reaction This reaction involves the formation of a cyclobutane ring by the addition of two alkenes or an alkene and an alkyne The reaction conditions typically require a catalyst, such as a metal complex, and may be conducted under high pressure and temperature to achieve the desired product
Chemical Reactions Analysis
3-(2,2-Difluoroethyl)cyclobutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2,2-Difluoroethyl)cyclobutan-1-ol has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 3-(2,2-Difluoroethyl)cyclobutan-1-ol exerts its effects is not well-documented. its molecular targets and pathways likely involve interactions with enzymes and receptors due to its unique structure. The difluoroethyl group may enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes.
Comparison with Similar Compounds
3-(2,2-Difluoroethyl)cyclobutan-1-ol can be compared with other cyclobutane-containing compounds, such as:
Cyclobutanol: Lacks the difluoroethyl group, making it less reactive and stable.
2,2-Difluoroethylcyclobutane: Lacks the hydroxyl group, reducing its potential for hydrogen bonding and reactivity in certain reactions.
Cyclobutanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
The presence of both the difluoroethyl and hydroxyl groups in this compound makes it unique and versatile compared to these similar compounds.
Properties
Molecular Formula |
C6H10F2O |
---|---|
Molecular Weight |
136.14 g/mol |
IUPAC Name |
3-(2,2-difluoroethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C6H10F2O/c7-6(8)3-4-1-5(9)2-4/h4-6,9H,1-3H2 |
InChI Key |
GGBBBDCCAQZLTI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1O)CC(F)F |
Origin of Product |
United States |
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